molecular formula F3Sb B1265598 Antimony trifluoride CAS No. 7783-56-4

Antimony trifluoride

Cat. No. B1265598
M. Wt: 178.755 g/mol
InChI Key: GUNJVIDCYZYFGV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04062962

Procedure details

A mixture containing 138.5 grams (0.522 mole) of 2,6-dichloro-4-(trichloromethyl)pyridine and 34 grams (0.187 mole) of Antimony trifluoride was heated to 80°-84° C. and maintained under agitation for 23 minutes. During this step, a slow stream of chlorine gas was passed over the surface of the reaction mixture. The reaction mixture was steam distilled and the crude 2,6- dichloro-4-(dichlorofluoromethyl)pyridine product was purified by fractionation. The product had a boiling point of 74°-76° C. at 1.0 millimeter of mercury.
Quantity
138.5 g
Type
reactant
Reaction Step One
Name
Antimony trifluoride
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8](Cl)([Cl:10])[Cl:9])[CH:5]=[C:4]([Cl:12])[N:3]=1.[Sb](F)(F)[F:14].ClCl>>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([Cl:10])([Cl:9])[F:14])[CH:5]=[C:4]([Cl:12])[N:3]=1

Inputs

Step One
Name
Quantity
138.5 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl
Name
Antimony trifluoride
Quantity
34 g
Type
reactant
Smiles
[Sb](F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 80°-84° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained under agitation for 23 minutes
Duration
23 min
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
the crude 2,6- dichloro-4-(dichlorofluoromethyl)pyridine product was purified by fractionation

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC(=C1)C(F)(Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.